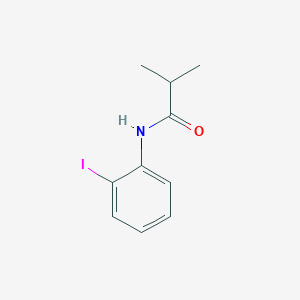
N-(2-iodophenyl)-2-methylpropanamide
Übersicht
Beschreibung
N-(2-iodophenyl)-2-methylpropanamide, also known as IMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMP is a derivative of the drug known as modafinil, which is used to treat sleep disorders such as narcolepsy and sleep apnea. However, the focus of
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)-2-methylpropanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the most promising applications of N-(2-iodophenyl)-2-methylpropanamide is in the study of cognitive function and memory. N-(2-iodophenyl)-2-methylpropanamide has been shown to enhance cognitive function and improve memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(2-iodophenyl)-2-methylpropanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters play a key role in regulating cognitive function and memory.
Biochemical and Physiological Effects
In addition to its effects on cognitive function and memory, N-(2-iodophenyl)-2-methylpropanamide has also been shown to have a number of other biochemical and physiological effects. For example, it has been shown to increase wakefulness and alertness, making it a potential candidate for the treatment of sleep disorders. It has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-iodophenyl)-2-methylpropanamide in scientific research is its high potency and specificity. Because it has a very specific mechanism of action and is highly potent, it can be used in very small quantities, which can help to reduce the cost and complexity of experiments. However, one of the limitations of using N-(2-iodophenyl)-2-methylpropanamide is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(2-iodophenyl)-2-methylpropanamide. One area of focus could be on developing more efficient methods for synthesizing the compound, which could help to increase its availability and reduce its cost. Another area of focus could be on further elucidating the exact mechanism of action of N-(2-iodophenyl)-2-methylpropanamide, which could help to identify new potential applications for the compound. Finally, there could be further exploration of the potential therapeutic applications of N-(2-iodophenyl)-2-methylpropanamide, including its potential use in the treatment of cognitive disorders, sleep disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCXESUGAGPVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

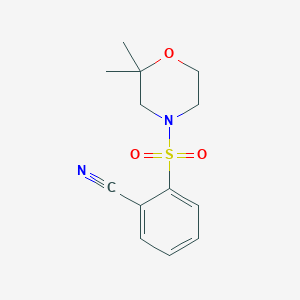
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7497334.png)
![Cyclopropyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497346.png)
![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
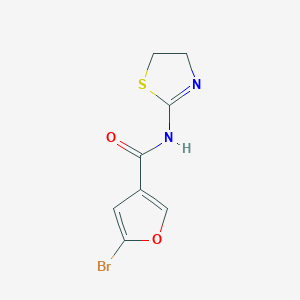
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)

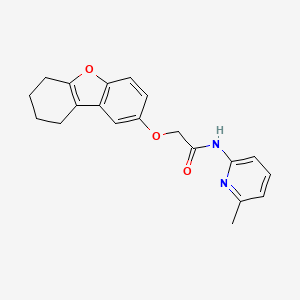
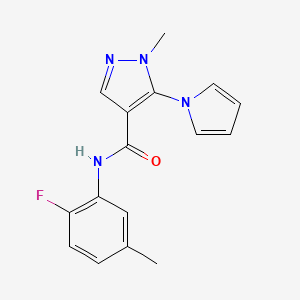
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7497408.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B7497424.png)
